molecular formula C24H26ClN5OS B2441932 5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-29-8

5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2441932
CAS No.: 898367-29-8
M. Wt: 468.02
InChI Key: MUWILFVZBGYQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26ClN5OS and its molecular weight is 468.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3-chlorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5OS/c1-2-20-26-24-30(27-20)23(31)22(32-24)21(18-9-6-10-19(25)15-18)29-13-11-28(12-14-29)16-17-7-4-3-5-8-17/h3-10,15,21,31H,2,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWILFVZBGYQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic derivative that has attracted attention due to its potential biological activities, particularly in anticancer applications. This article provides a comprehensive review of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its pharmacological properties. The presence of the benzylpiperazine moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the cytotoxic potential of compounds similar to This compound against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines were used to evaluate the cytotoxicity of related thiazole derivatives.
  • Compounds with similar scaffolds showed significant growth inhibition with IC50 values in the low micromolar range (e.g., IC50 = 0.28 µg/mL for a related compound) .

The mechanism underlying the anticancer activity involves:

  • Induction of Apoptosis : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed upon treatment with related compounds.
  • Cell Cycle Arrest : Treated cells exhibited arrest at the S and G2/M phases, indicating a disruption in normal cell cycle progression .

Structure-Activity Relationship (SAR)

The structural modifications significantly influence the biological activity of thiazole derivatives:

CompoundIC50 (µg/mL)Notable Structural Features
4e5.36Ethoxy group in para position
4i2.32Benzyl piperidine moiety

These findings suggest that specific substitutions can enhance the anticancer efficacy by improving lipophilicity and target interaction .

Case Studies

  • In Vitro Evaluation : A study evaluated several thiazole derivatives against cancer cell lines using the MTT assay. The results indicated that compounds similar to This compound exhibited selective toxicity towards cancer cells compared to normal cells .
    • Results Summary :
      • MCF-7: Significant growth inhibition with select derivatives.
      • HepG2: Similar trends observed with enhanced apoptotic markers.
  • Mechanistic Studies : Further investigations revealed that these compounds could down-regulate key survival pathways in cancer cells while up-regulating apoptotic pathways .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of thiazoles and triazoles exhibit significant antimicrobial properties. The incorporation of the 1,2,4-triazole core into various compounds has been shown to enhance their efficacy against a range of bacterial and fungal strains. For instance, studies have demonstrated that compounds similar to the one possess potent activity against resistant strains of bacteria and fungi due to their ability to interfere with microbial cell wall synthesis and function .

2. Antitumor Properties
The compound's structural features suggest potential antitumor activity. Compounds containing thiazole and triazole rings have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, derivatives with specific substitutions have shown promise in preclinical studies targeting cancer cells .

3. Neuropharmacological Effects
The benzylpiperazine moiety is associated with neuropharmacological effects, including anxiolytic and antidepressant activities. Research has indicated that compounds with similar structures can modulate neurotransmitter systems such as serotonin and dopamine pathways, thereby offering potential therapeutic benefits in treating anxiety disorders and depression .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives revealed that compounds structurally related to the target compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations in enhancing potency .

Case Study 2: Antitumor Activity
In vitro assays demonstrated that a related compound induced apoptosis in human cancer cell lines. The mechanism was attributed to the activation of caspase pathways, suggesting that modifications on the thiazole scaffold could lead to improved antitumor agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing thiazolo-triazole derivatives like 5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol?

  • Methodology : A general protocol involves heterocyclic condensation under controlled conditions. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst in a 70–80°C reaction medium facilitates efficient coupling of substituted chlorobenzoyl chlorides with precursor alcohols . Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purity.
  • Key Data :

ParameterValue/Procedure
CatalystBleaching Earth Clay (10 wt%)
SolventPEG-400
Temperature70–80°C
Reaction Time1 hour (TLC monitoring)
PurificationRecrystallization (aqueous acetic acid)

Q. How can structural characterization be reliably performed for this compound?

  • Methodology : Use a combination of ¹H NMR , ¹³C NMR , and IR spectroscopy to confirm functional groups and substituent positions. For example:

  • IR : Aromatic C-H stretches (~3050 cm⁻¹), triazole C=N (~1600 cm⁻¹), and hydroxyl O-H (~3400 cm⁻¹) .
  • ¹H NMR : Benzylpiperazinyl protons appear as multiplet signals (δ 2.5–3.5 ppm), while the 3-chlorophenyl group shows deshielded aromatic protons (δ 7.2–7.8 ppm) .
    • Validation : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., calculated vs. observed mass error < 5 ppm) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodology : After TLC confirmation, use ice-water precipitation to remove unreacted starting materials. Further purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in methanol/water mixtures improves yield and purity .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

  • Methodology : Target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for antifungal activity prediction. Docking software (e.g., AutoDock Vina) assesses binding affinity between the compound’s benzylpiperazinyl group and the enzyme’s hydrophobic active site .
  • Data Interpretation : A docking score ≤ -7.0 kcal/mol suggests strong binding. Compare with known inhibitors (e.g., fluconazole) to prioritize in vitro testing .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

Variable Temperature NMR : Determine if dynamic effects (e.g., hindered rotation of the benzyl group) cause signal splitting .

COSY/HSQC Experiments : Identify through-bond correlations to assign ambiguous peaks.

X-ray Crystallography : Resolve absolute configuration if stereochemical ambiguity persists .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology :

  • Variation of Substituents : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on activity .
  • Bioisosteric Replacement : Substitute the thiazolo-triazole core with oxadiazole or benzothiazole moieties to modulate solubility and target affinity .
    • Experimental Design : Use a matrix approach (e.g., 3x3 factorial design) to systematically test substituent combinations .

Q. How can researchers address low yield in the final coupling step of synthesis?

  • Troubleshooting :

  • Catalyst Screening : Test alternatives to Bleaching Earth Clay, such as Amberlyst-15 or p-toluenesulfonic acid, to improve reaction efficiency .
  • Solvent Optimization : Replace PEG-400 with DMF or DMSO for better solubility of aromatic intermediates .
    • Yield Data :
CatalystSolventYield (%)
Bleaching ClayPEG-40060–65
Amberlyst-15DMF75–80

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across different cell lines?

  • Methodology :

Dose-Response Curves : Ensure consistent IC₅₀ calculations (e.g., use nonlinear regression models like Hill equation).

Cell Line Validation : Confirm genetic stability (e.g., p53 status in cancer lines) to rule out variability in apoptosis pathways .

  • Case Study : If the compound shows high potency in HeLa cells (IC₅₀ = 2 µM) but low activity in MCF-7 (IC₅₀ > 50 µM), assess differences in drug efflux pumps (e.g., P-glycoprotein expression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.